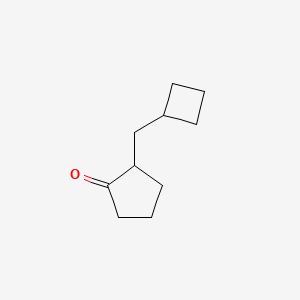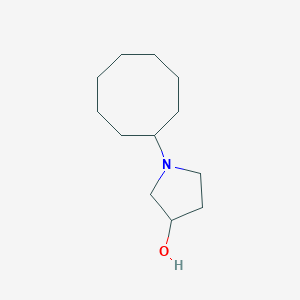
2-(3-Fluoropyrrolidin-3-yl)pyridin
Übersicht
Beschreibung
“2-(3-Fluoropyrrolidin-3-yl)pyridine” is a chemical compound with the molecular formula C9H11FN2 . It has a molecular weight of 166.2 g/mol. This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “2-(3-Fluoropyrrolidin-3-yl)pyridine”, involves complex chemical reactions . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of “2-(3-Fluoropyrrolidin-3-yl)pyridine” is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Wirkmechanismus
The mechanism of action of 2-(3-Fluoropyrrolidin-3-yl)pyridine is not yet fully understood. However, it is believed that the compound acts on monoamine oxidase, which is an enzyme involved in the metabolism of neurotransmitters in the brain. By inhibiting this enzyme, 2-(3-Fluoropyrrolidin-3-yl)pyridine may be able to increase the levels of dopamine and serotonin in the brain, thus providing therapeutic benefits for neuropsychiatric disorders.
Biochemical and Physiological Effects
2-(3-Fluoropyrrolidin-3-yl)pyridine has been found to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of monoamine oxidase, which is involved in the metabolism of neurotransmitters in the brain. In addition, 2-(3-Fluoropyrrolidin-3-yl)pyridine has been found to have antioxidant, antifungal, and anti-inflammatory properties. These properties make 2-(3-Fluoropyrrolidin-3-yl)pyridine a potential therapeutic agent for the treatment of neuropsychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Fluoropyrrolidin-3-yl)pyridine is a versatile compound that can be synthesized in the laboratory using a variety of methods. The most commonly used method is the Knoevenagel condensation, which is highly efficient and produces 2-(3-Fluoropyrrolidin-3-yl)pyridine in high yields. The compound is also relatively stable and can be stored for long periods of time without significant degradation. However, 2-(3-Fluoropyrrolidin-3-yl)pyridine is a toxic compound and should be handled with caution in the laboratory.
Zukünftige Richtungen
The potential applications of 2-(3-Fluoropyrrolidin-3-yl)pyridine are still being explored. Future research could focus on the use of 2-(3-Fluoropyrrolidin-3-yl)pyridine as a therapeutic agent for the treatment of neuropsychiatric disorders. In addition, further research could be conducted to explore the compound’s potential use in the agrochemical industry. Finally, further studies could be conducted to investigate the mechanism of action of 2-(3-Fluoropyrrolidin-3-yl)pyridine and to develop new synthetic methods for the production of the compound.
Wissenschaftliche Forschungsanwendungen
Antikrebstherapie
Pyrrolopyridin-Derivate, die strukturell mit 2-(3-Fluoropyrrolidin-3-yl)pyridin verwandt sind, haben hemmende Wirkungen gegen FMS-Kinase gezeigt und sind daher vielversprechende Kandidaten für die Entwicklung von Antikrebsmitteln. Verbindungen wie Vemurafenib und Pexidartinib, die ein Pyrrolopyridin-Gerüst enthalten, werden bereits in der Antikrebstherapie eingesetzt .
Agrochemische Industrie
Fluorierte Pyridine, zu denen Derivate ähnlich wie this compound gehören, werden in der agrochemischen Industrie eingesetzt. Sie dienen als Schlüsselintermediate bei der Synthese von Herbiziden und Insektiziden und schützen die Pflanzen vor Schädlingen .
Pharmazeutische Anwendungen
Die Trifluormethylgruppe ist eine häufige Modifikation in Pharmazeutika, um die metabolische Stabilität und Bioverfügbarkeit zu verbessern. Daher finden Derivate von Trifluormethylpyridin, einer verwandten Verbindung zu this compound, breite Anwendung in Pharmazeutika, insbesondere bei der Entwicklung neuer Medikamente .
Anti-Fibrotische Aktivitäten
Neuartige Pyridinylverbindungen wurden synthetisiert und auf ihre anti-fibrotischen Aktivitäten untersucht. Einige dieser Verbindungen haben bessere Aktivitäten gezeigt als bestehende Medikamente wie Pirfenidon, was auf mögliche Anwendungen für this compound-Derivate bei der Behandlung von fibrotischen Erkrankungen hindeutet .
Synthese von fluorierten Verbindungen
Die Fluorierung von Pyridinen ist ein wichtiger chemischer Prozess, der zur Herstellung verschiedener fluorierter Verbindungen führt, die in verschiedenen Industrien eingesetzt werden. Aufgrund seiner Struktur könnte this compound ein Vorläufer oder Zwischenprodukt bei solchen Synthesen sein .
Eigenschaften
IUPAC Name |
2-(3-fluoropyrrolidin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-9(4-6-11-7-9)8-3-1-2-5-12-8/h1-3,5,11H,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSFRWHQUBHKBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1493006.png)
![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1493008.png)
![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1493012.png)
![1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1493013.png)
![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1493014.png)
![(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1493015.png)
![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1493016.png)
![7-(azidomethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493017.png)
![7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493018.png)
![5-(Prop-2-yn-1-yl)-2-(thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1493019.png)

![7-(azidomethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493022.png)
![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1493023.png)